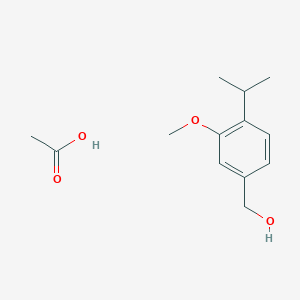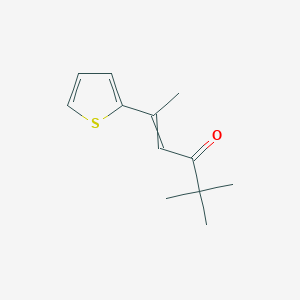
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is a synthetic organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- typically involves multi-step organic reactions. The starting materials and reagents may include pyridazine derivatives, methylating agents, morpholine, and pentoxy groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted pyridazinone derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds in the pyridazinone family include:
- 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-ethoxy-
- 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-butoxy-
Uniqueness
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is unique due to its specific substituents, which may confer distinct chemical and biological properties
属性
CAS 编号 |
69123-83-7 |
|---|---|
分子式 |
C14H23N3O3 |
分子量 |
281.35 g/mol |
IUPAC 名称 |
2-methyl-5-morpholin-4-yl-4-pentoxypyridazin-3-one |
InChI |
InChI=1S/C14H23N3O3/c1-3-4-5-8-20-13-12(11-15-16(2)14(13)18)17-6-9-19-10-7-17/h11H,3-10H2,1-2H3 |
InChI 键 |
IVWGULGPHCVFES-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


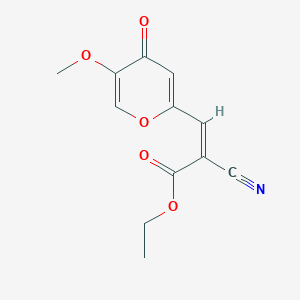
![N-[2-(Prop-2-en-1-yl)phenyl]methanesulfonamide](/img/structure/B14465183.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

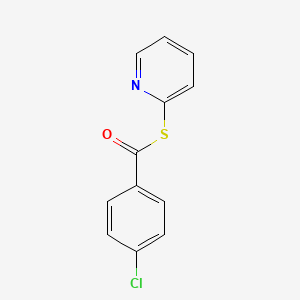

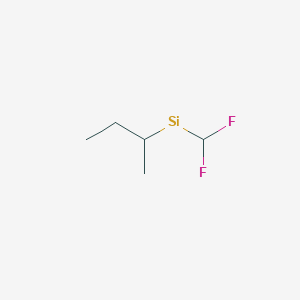
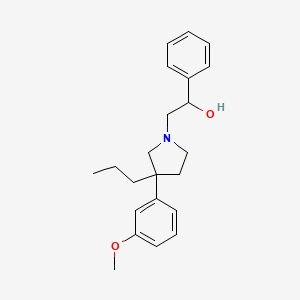
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)


